

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate*

Cat. No.: *B1356190*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of **Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, plausible synthetic routes, spectroscopic data, and potential pharmacological applications based on the activities of structurally related compounds.

Chemical Properties and Data

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate (CAS No. 335266-05-2) is a derivative of the 4-piperidone scaffold, which is a common structural motif in a wide range of biologically active molecules.^[1] The presence of a phenyl group at the 2-position and a benzyl carbamate protecting group on the nitrogen atom makes it a versatile intermediate for the synthesis of more complex pharmaceutical agents.^{[2][3][4]}

Property	Value	Reference
CAS Number	335266-05-2	[2] [3] [4]
Molecular Formula	C19H19NO3	[2]
Molecular Weight	309.36 g/mol	[5]
Purity Specification	>95% (Commercially available)	[6]
Long-Term Storage	Cool, dry place	[6]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate** is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established methods for analogous 4-piperidone derivatives.[\[7\]](#)[\[8\]](#) The Mannich condensation reaction is a common and efficient method for the synthesis of substituted 4-piperidones.[\[8\]](#)

A likely synthetic approach would involve a one-pot three-component Mannich reaction of an appropriate benzaldehyde derivative, an amine, and a ketone, followed by N-protection. A more controlled, multi-step synthesis is also highly probable, as outlined below.

Proposed Multi-Step Synthesis

A plausible synthetic pathway for **Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate** is a multi-step process involving the initial formation of a piperidine ring system followed by functional group manipulations. One such approach could be a Dieckmann condensation or a related cyclization to form the 4-oxopiperidine ring, followed by N-protection with benzyl chloroformate.

Step 1: Synthesis of a β -amino ester precursor This would likely involve the Michael addition of a primary amine to an α,β -unsaturated ester, followed by the introduction of the phenylacetyl group.

Step 2: Intramolecular Cyclization (Dieckmann Condensation) The β -amino diester intermediate would undergo an intramolecular Dieckmann condensation to form the β -keto ester, which upon hydrolysis and decarboxylation would yield the 4-oxopiperidine ring.

Step 3: N-Protection The secondary amine of the 2-phenyl-4-piperidone intermediate would be protected using benzyl chloroformate in the presence of a base to yield the final product, **Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate**.

General Experimental Protocol (Inferred)

To a solution of 2-phenyl-4-piperidone hydrochloride in a suitable solvent (e.g., dichloromethane), an aqueous solution of a base (e.g., sodium bicarbonate) is added. The mixture is cooled in an ice bath, and benzyl chloroformate is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford **Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate**.

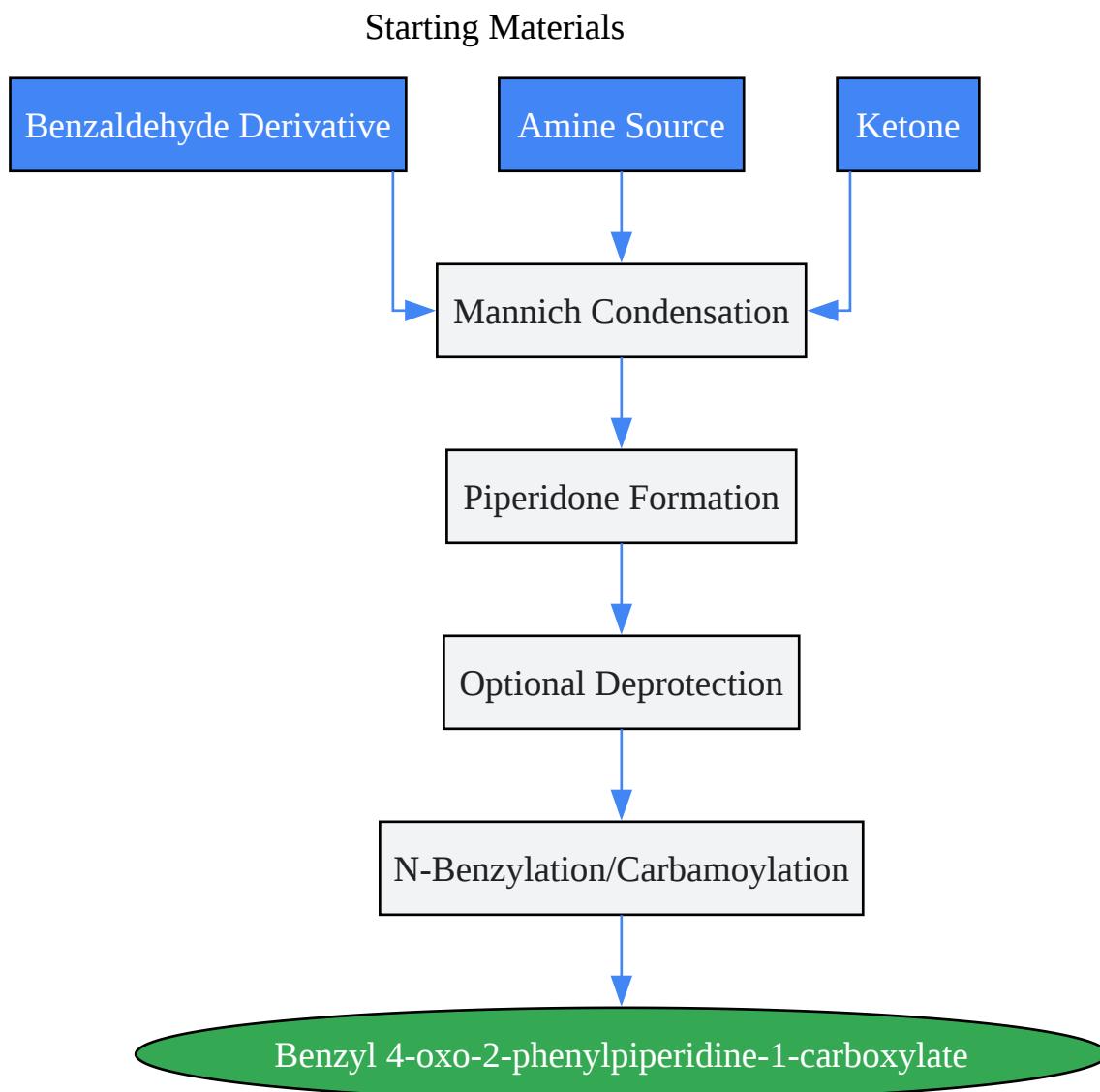
Spectroscopic Data (Predicted)

Detailed spectroscopic data for **Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate** is not readily available. However, based on the analysis of structurally similar compounds, the following characteristic peaks can be predicted.[9][10][11]

Data Type	Predicted Chemical Shifts / Values
¹ H NMR (CDCl ₃)	δ 7.2-7.4 (m, 10H, Ar-H), 5.1-5.3 (m, 2H, -OCH ₂ Ph), 4.0-4.5 (m, 1H, CH-Ph), 3.2-3.8 (m, 2H, piperidine-H), 2.5-3.0 (m, 4H, piperidine-H)
¹³ C NMR (CDCl ₃)	δ ~208 (C=O, ketone), ~170 (C=O, carbamate), ~136 (Ar-C), ~127-129 (Ar-CH), ~67 (-OCH ₂ Ph), ~50-60 (piperidine-CH), ~40-50 (piperidine-CH ₂)
IR (KBr, cm ⁻¹)	~1700-1720 (C=O, ketone), ~1680-1700 (C=O, carbamate), ~3000-3100 (Ar C-H), ~2850-2950 (Aliphatic C-H)
Mass Spec (ESI-MS)	m/z 310.14 [M+H] ⁺

Pharmacological Potential and Signaling Pathways

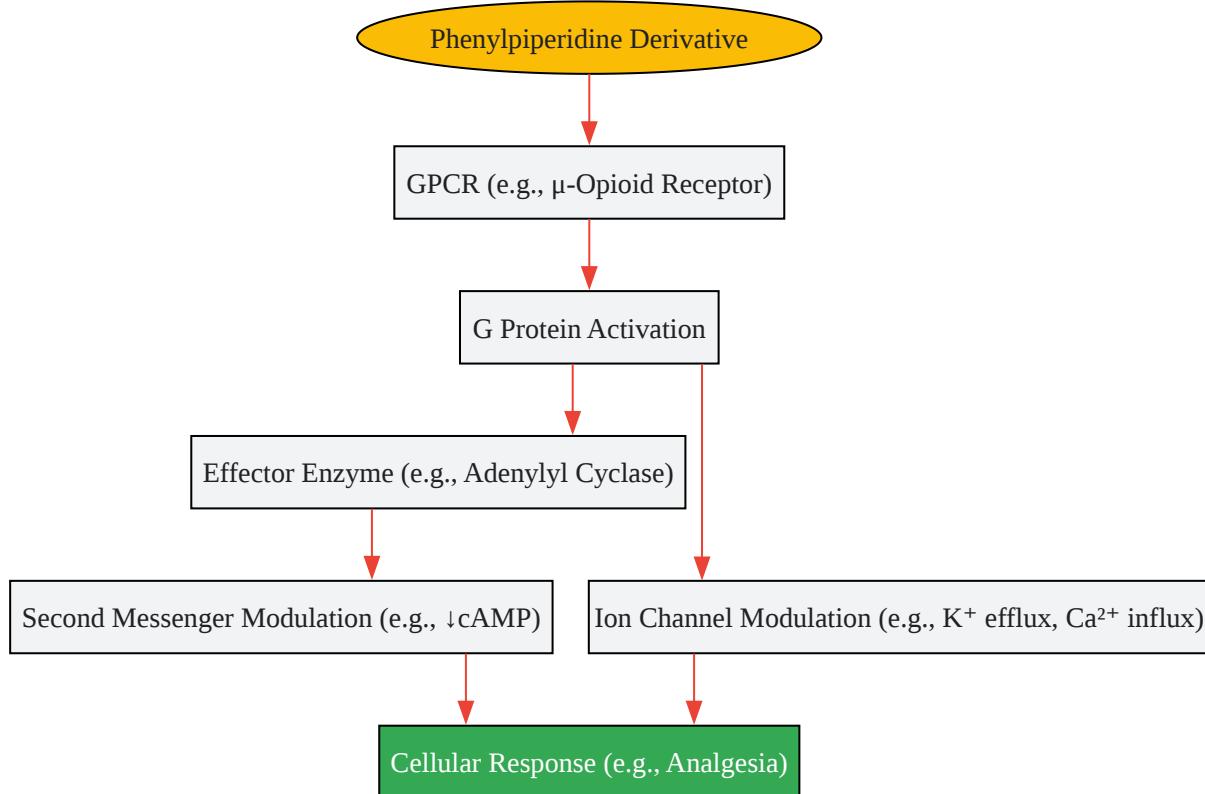
The phenylpiperidine scaffold is a well-established pharmacophore with a broad range of biological activities, particularly targeting the central nervous system.[\[12\]](#) Derivatives of 4-phenylpiperidine are known to exhibit morphine-like analgesic activity, and many are potent opioids.[\[12\]](#)[\[13\]](#)[\[14\]](#)


Potential Biological Activities of the 4-Oxo-2-phenylpiperidine Scaffold

Biological Target/Activity	Description	Reference
Opioid Receptors	Phenylpiperidine derivatives, such as fentanyl and meperidine, are potent agonists of the μ -opioid receptor, leading to strong analgesic effects.	[13] [14]
Sigma (σ_1) Receptor	Certain piperidine derivatives show high affinity for the σ_1 receptor, which is implicated in a variety of neurological functions and disorders.	[7]
Acetylcholinesterase (AChE)	N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase, a key target in the treatment of Alzheimer's disease.	[15]
Ion Channels	Substituted piperidines have been evaluated as blockers of T-type calcium channels, with potential applications in the treatment of neuropathic pain.	[16]

Given the structural similarities, **Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate** is a valuable starting material for the synthesis of compounds targeting these pathways.

Visualizations


Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for 4-piperidone derivatives.

Potential Signaling Pathway Involvement

[Click to download full resolution via product page](#)

Caption: Inferred GPCR signaling pathway for phenylpiperidine derivatives.

This technical guide consolidates the available information on **Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate** and its structural analogs, providing a foundation for researchers and drug development professionals working with this important class of compounds. Further experimental validation is required to confirm the proposed synthetic routes and biological activities for this specific molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. smochem.com [smochem.com]
- 3. Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 4. BENZYL 4-OXO-2-PHENYLPIPERIDINE-1-CARBOXYLATE | CAS 335266-05-2 | Angene International Limited | 製品詳細 [tci-chemical-trading.com]
- 5. Benzyl 4-oxo-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 6. 335266-05-2 Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate AKSci 9290CV [aksci.com]
- 7. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. pure.uva.nl [pure.uva.nl]
- 11. spectrabase.com [spectrabase.com]
- 12. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 13. painphysicianjournal.com [painphysicianjournal.com]
- 14. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinocyanide derivatives for T-type calcium channel blockers [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate: A Comprehensive Technical Review]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1356190#benzyl-4-oxo-2-phenylpiperidine-1-carboxylate-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com